Neosulfakinin I

Description

Properties

CAS No. |

145269-74-5 |

|---|---|

Molecular Formula |

C54H71N15O14S |

Molecular Weight |

1186.3 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C54H71N15O14S/c1-84-20-18-37(50(80)64-36(13-8-19-60-54(57)58)49(79)66-38(46(56)76)22-31-11-6-3-7-12-31)65-51(81)40(24-33-27-59-29-62-33)63-43(71)28-61-48(78)39(23-32-14-16-34(70)17-15-32)68-53(83)42(26-45(74)75)69-52(82)41(25-44(72)73)67-47(77)35(55)21-30-9-4-2-5-10-30/h2-7,9-12,14-17,27,29,35-42,70H,8,13,18-26,28,55H2,1H3,(H2,56,76)(H,59,62)(H,61,78)(H,63,71)(H,64,80)(H,65,81)(H,66,79)(H,67,77)(H,68,83)(H,69,82)(H,72,73)(H,74,75)(H4,57,58,60)/t35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |

InChI Key |

GWMHNGKMTUHLPS-BXXNOCLASA-N |

SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)N |

Other CAS No. |

145269-74-5 |

sequence |

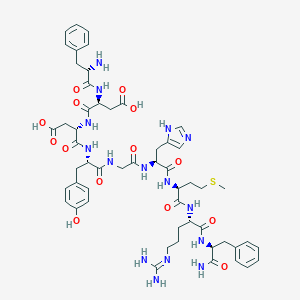

FDDYGHMRF |

Synonyms |

Neb-SK-I neosulfakinin I neosulfakinin-I Phe-Asp-Asp-Tyr-Gly-His-Met-Arg-Phe-(NH2) phenylalanyl-aspartyl-aspartyl-tyrosyl-glycyl-histidyl-methionyl-arginyl-phenylalaninamide |

Origin of Product |

United States |

Structural Elucidation and Chemical Synthesis Strategies

Primary Amino Acid Sequence Determination of Neosulfakinin I

The primary structure of Neosulfakinin I (Neb-SK-I) was first determined following its isolation from the heads of the flesh fly, Neobellieria bullata. The process required a large-scale extraction from approximately 42,000 fly heads to yield sufficient quantities of the peptide for analysis. The isolation methodology involved a multi-step purification process utilizing a series of four distinct high-performance liquid chromatographic (HPLC) fractionations. This rigorous purification scheme was essential for isolating the peptide in a pure form, suitable for sequencing.

Sequence analysis of the purified Neb-SK-I established it as a nonapeptide with a C-terminal amidation. This post-translational modification is a common feature among many bioactive peptides and is often critical for their biological function. The primary amino acid sequence was determined to be:

Phe-Asp-Asp-Tyr-Gly-His-Met-Arg-Phe-NH₂

This sequence places Neosulfakinin I within the sulfakinin family of peptides, which are characterized by a common C-terminal sequence and a sulfated tyrosine residue that is crucial for their biological activity. It shares significant homology with other insect sulfakinins, such as drosulfakinin I from Drosophila melanogaster and callisulfakinin I from the blowfly Calliphora vomitoria. vulcanchem.comthieme-connect.de These peptides are considered insect homologues of the vertebrate gastrin and cholecystokinin (B1591339) (CCK) peptide families, with which they share structural similarities in their C-terminal regions. Current time information in Bangalore, IN.

Table 1: Amino Acid Sequence of Neosulfakinin I

| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |

|---|---|---|

| 1 | Phe | F |

| 2 | Asp | D |

| 3 | Asp | D |

| 4 | Tyr | Y |

| 5 | Gly | G |

| 6 | His | H |

| 7 | Met | M |

| 8 | Arg | R |

| 9 | Phe | F |

Chemical Synthesis Methodologies: Solid-Phase Peptide Synthesis (e.g., Fmoc Polyamide Chemistry)

The chemical synthesis of Neosulfakinin I and its analogs is achieved primarily through Solid-Phase Peptide Synthesis (SPPS), with the Fluorenylmethyloxycarbonyl (Fmoc) protection strategy being the most common approach. nih.govmdpi.com SPPS allows for the stepwise assembly of the peptide chain on an insoluble resin support, facilitating the removal of excess reagents and byproducts through simple filtration and washing steps. nih.gov

The synthesis of the sulfated form of Neosulfakinin I presents a specific challenge due to the acid-lability of the tyrosine O-sulfate ester. Standard cleavage from the resin using strong acids like trifluoroacetic acid (TFA) can lead to significant desulfation. thieme-connect.de To circumvent this, several strategies are employed:

Direct Incorporation of Protected Sulfated Tyrosine: A common method involves the direct coupling of an Fmoc-protected tyrosine residue that is already sulfated, Fmoc-Tyr(SO₃H)-OH. To enhance solubility in organic solvents used in SPPS and improve stability, the sulfate (B86663) group is often protected as a salt, such as a sodium (Na⁺) or tetrabutylammonium (B224687) (NBu₄⁺) salt. thieme-connect.de The use of the tetrabutylammonium salt, in particular, has been shown to improve stability against premature desulfation during the synthesis. peptide.co.jp

Coupling Reagents: The coupling of each amino acid is facilitated by activating agents. A combination of 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a base like N,N-diisopropylethylamine (DIPEA) is a standard and effective method for activating the Fmoc-amino acids for amide bond formation. thieme-connect.de

Resin and Cleavage: The synthesis is typically performed on an acid-sensitive resin, such as a 2-chlorotrityl chloride resin. thieme-connect.de This allows for the cleavage of the final peptide from the support under milder acidic conditions (e.g., dilute TFA or a mixture of acetic acid/trifluoroethanol/dichloromethane), which helps to preserve the sensitive sulfate group. unc.edu Following cleavage, the peptide is purified, typically using reverse-phase HPLC.

The general cycle for each amino acid addition in the Fmoc-SPPS of Neosulfakinin I involves:

Deprotection: Removal of the N-terminal Fmoc group from the resin-bound peptide chain using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF). thieme-connect.descienceopen.com

Washing: Thorough washing of the resin to remove the piperidine and byproducts.

Coupling: Addition of the next Fmoc-protected amino acid, which has been pre-activated with a coupling reagent, to the deprotected N-terminus of the growing peptide chain. nih.gov

Washing: Washing the resin to remove excess reagents and soluble byproducts.

This cycle is repeated until the full nonapeptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of any remaining side-chain protecting groups.

Table 2: Key Reagents in Fmoc-SPPS of Sulfated Neosulfakinin I

| Reagent Type | Example(s) | Function |

|---|---|---|

| Solid Support (Resin) | 2-Chlorotrityl chloride resin | Insoluble support for peptide assembly. |

| Protecting Group | Fmoc (9-Fluorenylmethyloxycarbonyl) | Protects the α-amino group of the amino acid. |

| Deprotection Agent | 20% Piperidine in DMF | Removes the Fmoc group. |

| Coupling Reagents | HBTU/HOBt, HATU | Activate the carboxyl group for amide bond formation. |

| Base | DIPEA, Collidine | Facilitates the coupling reaction. |

| Protected Sulfated AA | Fmoc-Tyr(SO₃⁻NBu₄⁺)-OH | Introduces the sulfated tyrosine residue. |

Structural Variations and Analogues: The Role of Sulfation (e.g., Sulfated vs. Nonsulfated Forms)

The most significant structural variation of Neosulfakinin I is the presence or absence of a sulfate group on the hydroxyl moiety of the tyrosine residue at position 4. This O-sulfation is a critical post-translational modification that occurs in the trans-Golgi network of the cell and is catalyzed by tyrosylprotein sulfotransferase. Current time information in Bangalore, IN.

The sulfation of tyrosine introduces a strong negative charge to the peptide, which can profoundly influence its biological activity. This modification is often essential for high-affinity binding to G protein-coupled receptors (GPCRs) and for mediating specific protein-protein interactions. scielo.brmdpi.com

Sulfated Form (Tyr(SO₃H)): The sulfated version, Phe-Asp-Asp-Tyr(SO₃H)-Gly-His-Met-Arg-Phe-NH₂, is considered the primary bioactive form of the peptide. The sulfate group is believed to be a key determinant for receptor recognition and activation. In many related peptide families, such as the cholecystokinins, sulfation increases the potency of the peptide by several orders of magnitude. The negative charge of the sulfate is thought to interact with positively charged residues in the peptide's target receptor, stabilizing the peptide-receptor complex and inducing the conformational changes necessary for signal transduction.

Nonsulfated Form (Tyr): The nonsulfated counterpart of Neosulfakinin I generally exhibits significantly reduced biological activity. nih.gov While it may retain some residual activity at much higher concentrations, the absence of the sulfate group typically leads to a dramatic decrease in binding affinity for its cognate receptor. This highlights the indispensable role of this specific post-translational modification for the physiological function of sulfakinins. The difference in activity between the sulfated and nonsulfated forms underscores that the mere amino acid sequence is insufficient for full biological efficacy; the correct chemical modification is also required.

The presence of both sulfated and nonsulfated forms of sulfakinins has been observed in insects, suggesting that the regulation of sulfation itself could be a physiological control mechanism. nih.gov However, for functions related to myotropic activity and satiety signaling, the sulfated form is consistently shown to be the more potent and physiologically relevant molecule.

Table 3: Comparison of Sulfated and Nonsulfated Neosulfakinin I

| Feature | Sulfated Neosulfakinin I | Nonsulfated Neosulfakinin I |

|---|---|---|

| Structure | Contains Tyr(SO₃H) at position 4 | Contains Tyr at position 4 |

| Charge at pH 7.4 | Increased negative charge | Standard peptide charge |

| Receptor Binding | High affinity | Low affinity |

| Biological Potency | High | Significantly lower or negligible |

| Physiological Relevance | Considered the primary bioactive form | Likely a precursor or less active analog |

Molecular Mechanisms of Action: Receptor Interactions and Intracellular Signaling

Characterization of Neosulfakinin Receptors (SKRs) and Cognate Binding

The initial step in Neosulfakinin I's mechanism of action is its binding to specific cell surface receptors. These receptors, known as sulfakinin receptors (SKRs), belong to the large family of G protein-coupled receptors (GPCRs), which are characterized by their seven-transmembrane helical structure. wikipedia.org The identification and characterization of these receptors are crucial for understanding the tissue-specific effects of Neosulfakinin I.

Sulfakinins, including Neosulfakinin I, interact with specific sulfakinin receptors (SKRs). researchgate.net Research has led to the identification and cloning of SKRs in various insect species. For instance, in the red flour beetle, Tribolium castaneum, two distinct SKRs have been identified. researchgate.net Similarly, in the silkworm, Bombyx mori, the neuropeptide G protein-coupled receptor A9 (BNGR-A9) has been functionally identified as the receptor for sulfakinin. researchgate.net

The expression of these receptors is not uniform and shows distinct tissue distribution profiles, which underlies the diverse physiological roles of sulfakinin signaling. Quantitative reverse transcriptase PCR has shown that SKR transcripts are primarily expressed in the central nervous system of insects like Tribolium castaneum. researchgate.net However, expression is also found in peripheral tissues. In the larvae of the beetle Zophobas atratus, the sulfakinin receptor transcript (SKR2) has been identified in the gut, fat body, haemolymph, brain, ventral nerve cord, and the corpora cardiaca/corpora allata (CC/CA) neuroendocrine complex. researchgate.net This widespread distribution suggests that sulfakinin signaling is involved in regulating a variety of biological functions, from digestion and metabolism to neural processing. researchgate.net

The table below summarizes the identified sulfakinin receptors and their expression patterns in select insect species.

| Organism | Receptor Name/Subtype | Primary Expression Tissues | Reference |

|---|---|---|---|

| Tribolium castaneum (Red Flour Beetle) | SKR (Two subtypes) | Central Nervous System | researchgate.net |

| Bombyx mori (Silkworm) | BNGR-A9 | Not specified in search results | researchgate.net |

| Zophobas atratus (Beetle) | SKR2 | Gut, Fat Body, Haemolymph, Brain, Ventral Nerve Cord, CC/CA Complex | researchgate.net |

| Periplaneta americana (American Cockroach) | PSKR | Nervous System | researchgate.net |

The interaction between a ligand and its receptor is defined by its binding kinetics, which includes the rates of association (on-rate, k_on) and dissociation (off-rate, k_off), and the binding affinity (K_a), which quantifies the strength of the interaction. frontiersin.orgwikipedia.org In cell-based receptor assays, sulfated sulfakinins (sSK), such as Neosulfakinin I, have demonstrated significantly higher potency compared to their non-sulfated counterparts (nSK), often by a factor of 100 to 10,000. researchgate.net This highlights the critical role of the sulfated tyrosine residue in high-affinity binding. researchgate.net

Binding affinity is often expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), with lower values indicating higher affinity or potency. While specific kinetic rate constants (k_on, k_off) for Neosulfakinin I are not detailed in the provided search results, the potency data from functional assays provide insight into the binding affinity. For example, studies on pancreatic receptors for the homologous mammalian peptide cholecystokinin (B1591339) (CCK) show high-affinity binding in the sub-nanomolar (nM) range and low-affinity binding around 10 nM. nih.gov Some therapeutic monoclonal antibodies that bind to Fc gamma receptors (FcγRs) exhibit high affinities in the 0.1–10 nM range, while lower affinity interactions are in the 0.1–10 µM range. sartorius.com These ranges provide a general context for interpreting peptide-receptor interactions. The high potency of sulfated sulfakinins suggests their binding affinities likely fall within the nanomolar range. researchgate.net

| Ligand Type | Receptor System | Relative Potency/Affinity | Reference |

|---|---|---|---|

| Sulfated Sulfakinin (sSK) | Insect SKRs | 100-10,000 times more potent than nSK | researchgate.net |

| Non-sulfated Sulfakinin (nSK) | Insect SKRs | Low potency | researchgate.net |

| Cholecystokinin (CCK) | Mammalian CCK Receptors | High affinity: sub-nM; Low affinity: ~10 nM | nih.gov |

G Protein-Coupled Receptor (GPCR) Signaling Pathways Initiated by Neosulfakinin I

Upon binding of Neosulfakinin I to its receptor, the receptor undergoes a conformational change that activates associated intracellular heterotrimeric G proteins. wikipedia.orgbiomolther.org This activation is the first step in a signal transduction cascade that translates the extracellular signal into a specific cellular response. The type of G protein coupled to the SKR determines the subsequent signaling pathway that is initiated.

Sulfakinin receptors are known to couple to Gq-type G proteins. researchgate.net Activation of the Gq pathway stimulates the enzyme phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytoplasm. wikipedia.orgmdpi.com This rapid increase in intracellular Ca2+ concentration is a key signaling event. nih.govnih.gov

Functional assays have confirmed this mechanism for sulfakinin signaling. In Bombyx mori, stimulation with sulfakinin triggers a swift increase in intracellular IP3 and Ca2+. researchgate.net This response is sensitive to a Gαq-specific inhibitor, confirming the involvement of this G protein subtype. researchgate.net While some GPCRs can modulate cyclic AMP (cAMP) levels, the primary and most clearly demonstrated pathway for SKRs involves Ca2+ mobilization. researchgate.netyoutube.com Studies in Tribolium castaneum have shown that its SKRs can stimulate both Ca2+ and cyclic AMP second messenger pathways, suggesting potential coupling to different G protein subtypes (like Gs or Gi) depending on the cellular context. researchgate.net

The signaling cascade initiated by Neosulfakinin I extends beyond the generation of second messengers. The increase in intracellular Ca2+ and the activation of DAG can lead to the activation of various protein kinases, including Protein Kinase C (PKC) and subsequently the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are part of the Mitogen-Activated Protein Kinase (MAPK) pathway. youtube.comembopress.org

Phosphorylation of ERK1/2 is a critical step that relays the signal to the nucleus to regulate gene expression and control various physiological processes. frontiersin.orgnih.gov In Bombyx mori, stimulation with sulfakinin leads to a notable enhancement of ERK1/2 phosphorylation. researchgate.net This activation is also dependent on the Gαq pathway. researchgate.net The phosphorylated, active form of ERK1/2 can then translocate to the nucleus and phosphorylate a variety of transcription factors, thereby altering gene expression and mediating the long-term cellular responses to Neosulfakinin I. frontiersin.orgnih.gov

Receptor Conformational Dynamics and Ligand Specificity in Activation

The activation of a GPCR is a dynamic process involving a series of conformational changes that couple ligand binding to G protein engagement. mdpi.comnih.gov GPCRs exist in an equilibrium of multiple conformational states, and agonist binding, such as that of Neosulfakinin I, shifts this equilibrium toward active conformations. dfg.deunige.ch These structural rearrangements are critical for creating a binding site for the intracellular G protein and facilitating the exchange of GDP for GTP on the Gα subunit, which is the hallmark of G protein activation. biomolther.org

Ligand specificity is determined by precise molecular interactions between the peptide and the receptor's binding pocket. nih.gov For sulfakinins, the C-terminal heptapeptide (B1575542) sequence, particularly the sulfated tyrosine residue, is crucial for high-affinity binding and efficient receptor activation. researchgate.netresearchgate.net The structural differences between various ligands and the architecture of the receptor's binding cavity contribute to the specificity of these interactions. researchgate.netnih.gov For instance, the accessibility of the ligand to the binding pocket can be a determining factor, as proposed for the Tribolium sulfakinin receptor. researchgate.net The dynamic nature of the ligand-receptor complex, which is often missed in static structural snapshots, contributes significantly to both the specificity of ligand recognition and the recruitment of particular intracellular effectors. mdpi.com

Computational and Molecular Modeling Approaches for Ligand-Receptor Interactions

Computational modeling and molecular dynamics simulations provide powerful tools for investigating the interactions between ligands and their receptors at an atomic level. researchgate.netnih.gov These methods are particularly valuable for understanding the structural basis of receptor activation, predicting binding affinities, and identifying key residues involved in the interaction, which can guide the design of novel agonists or antagonists. nih.govfrontiersin.org

While specific molecular dynamics studies exclusively focused on Neosulfakinin I are not extensively published, the principles can be derived from modeling work on homologous GPCRs, including the closely related vertebrate cholecystokinin (CCK) receptors and other peptide-activated GPCRs. researchgate.netbiorxiv.org Such computational approaches typically involve homology modeling to build a three-dimensional structure of the sulfakinin receptor, followed by molecular docking to predict the binding pose of Neosulfakinin I within the receptor's binding pocket. researchgate.net

Molecular dynamics (MD) simulations can then be employed to refine the docked complex and study its dynamic behavior over time. mdpi.com These simulations model the movements and interactions of every atom in the system, providing insights into:

The stability of the ligand-receptor complex.

The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the binding.

The conformational changes in the receptor's transmembrane helices that lead to its activation and subsequent G-protein coupling. nih.gov

Analysis of these simulations allows for the identification of critical amino acid residues in both the peptide and the receptor that are essential for binding and signaling. For instance, modeling can elucidate how the sulfated tyrosine of Neosulfakinin I forms crucial interactions within the binding pocket, explaining its higher potency compared to non-sulfated forms. researchgate.net

Table 2: Predicted Key Interacting Residues in the Neosulfakinin I-SKR Complex Based on Homology Modeling

This table is illustrative and based on conserved residues in related GPCRs. Specific interactions would need to be confirmed by dedicated experimental and computational studies on the Neosulfakinin I-SKR complex.

| Neosulfakinin I Residue | Receptor Region (Transmembrane Helix - TM) | Potential Interacting Receptor Residue(s) | Type of Interaction |

| Sulfated Tyrosine | TM3 / Extracellular Loop 2 | Arginine (Arg), Lysine (Lys) | Electrostatic, Hydrogen Bond |

| Phenylalanine (C-terminus) | TM6 / TM7 | Leucine (Leu), Isoleucine (Ile) | Hydrophobic |

| Aspartic Acid | Extracellular Loop 1 | Asparagine (Asn), Glutamine (Gln) | Hydrogen Bond |

| Methionine | TM5 | Valine (Val), Phenylalanine (Phe) | Hydrophobic |

Physiological Roles and Functional Modulation in Invertebrate Systems

Myotropic Activities and Visceral Muscle Regulation

Sulfakinins are well-documented as potent modulators of visceral muscle contractility in insects. nih.govresearchgate.net Their effects can be either excitatory or inhibitory, depending on the specific peptide, the target tissue, and the insect species under investigation. This tissue-specific action allows for precise control over different muscular organs.

One of the most prominent roles of neosulfakinins is the stimulation of hindgut contractions. The isolation of Neosulfakinin-I (Neb-SK-I) and Neosulfakinin-II (Neb-SK-II) from the fleshfly, Neobellieria bullata, was achieved by tracking fractions that stimulated hindgut motility. researchgate.net Similarly, a related peptide, Zopat-SK-1, isolated from the beetle Zophobas atratus, exhibits a clear myostimulatory effect on the isolated hindgut of adult beetles. nih.govnih.gov This function is critical for processes such as digestion and excretion.

In contrast to their excitatory effect on the hindgut, some sulfakinins demonstrate an inhibitory influence on reproductive tissues. Studies on the beetle Zophobas atratus have shown that Zopat-SK-1 decreases the contractions of both the ejaculatory duct in males and the oviduct in females. nih.govnih.gov This suggests a role for sulfakinins in modulating the transport of gametes and other reproductive events, where relaxation of these muscular organs may be required.

The influence of sulfakinins extends to the circulatory system, where they can modulate heart rate. In adult Zophobas atratus beetles, Zopat-SK-1 has been observed to decrease the frequency of heart contractions. nih.govnih.gov Furthermore, injections of this peptide into pupae of the same species resulted in delayed cardioinhibitory effects. nih.gov This indicates that sulfakinins can act as negative chronotropic agents, slowing the heart rate as part of their broader physiological function.

Table 1: Myotropic Effects of Zopat-SK-1 in Zophobas atratus

| Target Organ | Observed Effect | Life Stage |

| Hindgut | Myostimulatory (Increased Contractions) | Adult |

| Ejaculatory Duct | Myoinhibitory (Decreased Contractions) | Adult |

| Oviduct | Myoinhibitory (Decreased Contractions) | Adult |

| Heart | Cardioinhibitory (Decreased Contractions) | Adult |

| Heart | Delayed Cardioinhibitory Effects | Pupae |

Regulation of Metabolism and Energy Homeostasis

Beyond their myotropic activities, sulfakinins are integral to the regulation of metabolism and the maintenance of energy balance. researchgate.net They act on key metabolic tissues like the fat body to mobilize energy stores, working in concert with other metabolic hormones to meet the organism's energetic demands. researchgate.net

Sulfakinins have been shown to possess a hyperglycaemic effect, meaning they can elevate the level of free sugars in the haemolymph (insect blood). researchgate.netnih.gov In larvae of Zophobas atratus, Zopat-SK-1 was found to increase the concentration of free sugars in the haemolymph. nih.govnih.gov This is achieved, at least in part, through a glycogenolytic effect; administration of Zopat-SK-1 to feeding larvae led to a decrease in the glycogen (B147801) content within the fat body, indicating the breakdown of this storage carbohydrate into usable sugars. researchgate.net

The metabolic influence of sulfakinins also encompasses lipid regulation. Research in Zophobas atratus larvae has demonstrated that the administration of Zopat-SK-1 can significantly increase the concentration of lipids within the fat body tissue. researchgate.net This suggests a role for these neuropeptides in the synthesis or storage of lipids, which are a critical long-term energy reserve for insects.

Table 2: Metabolic Effects of Zopat-SK-1 in Zophobas atratus Larvae

| Metabolic Parameter | Tissue | Observed Effect |

| Free Sugar Levels | Haemolymph | Increase |

| Glycogen Content | Fat Body | Decrease |

| Lipid Concentration | Fat Body | Increase |

Interactions with Endogenous Hormonal Systems (e.g., Insulin-Like Peptides, Adipokinetic Hormone)

Neosulfakinin signaling pathways exhibit significant crosstalk with other major hormonal systems that regulate metabolism in insects, notably Insulin-Like Peptides (ILPs) and Adipokinetic Hormone (AKH).

While direct interaction between Neosulfakinin and Adipokinetic Hormone (AKH) signaling is less characterized, their roles in energy metabolism are interconnected. AKH is a primary hormone responsible for mobilizing carbohydrate and lipid energy stores from the fat body to fuel high-energy activities like flight. nih.govresearchgate.netresearchgate.net Given that sulfakinin acts as a satiety signal and influences nutrient processing, its signaling likely modulates the metabolic states that trigger AKH release. By regulating feeding behavior and digestive processes, sulfakinin indirectly influences the availability of energy reserves that are subsequently mobilized by AKH.

Influence on Mitochondrial Function and Uncoupling Protein (UCP) Expression

Direct evidence linking Neosulfakinin I to the modulation of mitochondrial function or the expression of Uncoupling Proteins (UCPs) in invertebrates is currently limited. UCPs are mitochondrial inner membrane transporters that can dissipate the proton gradient, a process that uncouples substrate oxidation from ATP synthesis. nih.gov This mechanism is involved in thermogenesis and the regulation of reactive oxygen species (ROS). nih.gov While UCP homologs have been identified in various invertebrates, including insects and crustaceans, their specific regulation by neuropeptides like sulfakinin is an area requiring further investigation. researchgate.net

Modulation of Feeding Behavior and Satiety Pathways

One of the most well-documented roles of Neosulfakinin is its function as a satiety factor, effectively reducing food intake across numerous invertebrate species. nih.govnih.gov This function is homologous to that of CCK in vertebrates. ncssm.edu

Studies in the migratory locust, Locusta migratoria, have shown that injections of sulfakinin significantly reduce food uptake. nih.gov Similarly, in the German cockroach, Blattella germanica, sulfakinin has been identified as a putative satiety factor. researchgate.net Research on the Chinese white pine beetle, Dendroctonus armandi, revealed that the expression of both sulfakinin and its receptor decreases during starvation and increases upon re-feeding, providing further evidence for its role in feeding regulation. frontiersin.org In Drosophila, sulfakinin signaling not only induces satiety but also diminishes the gustatory sensitivity to sugars, further contributing to the cessation of feeding. nih.govelifesciences.org

Role in Digestive Enzyme Secretion

Neosulfakinin plays a significant, though sometimes contradictory, role in modulating the secretion of digestive enzymes. The specific effect can vary depending on the insect species.

In the migratory locust, Locusta migratoria, sulfakinin effectively reduces the secretion of digestive enzymes from the midgut and gastric caeca. nih.gov This inhibitory action aligns with its role as a satiety factor, slowing down digestive processes once feeding has ceased. nih.gov The sulfation of a specific tyrosine residue in the peptide's structure is crucial for this effect on enzyme secretion. nih.gov

Conversely, in other invertebrates, sulfakinin has been shown to stimulate the release of digestive enzymes. For instance, in the palm weevil Rhynchophorus ferrugineus and the scallop Pecten maximus, sulfakinins were found to stimulate the release of the digestive enzyme α-amylase. nih.govusda.gov This suggests that the regulatory role of sulfakinin on digestion is complex and adapted to the specific physiological context of different species. usda.gov

Neuroendocrine and Paracrine Signaling Mechanisms

Sulfakinins function as key signaling molecules within the invertebrate nervous system, acting through both neuroendocrine and paracrine mechanisms. nih.gov In most insects, sulfakinin is produced by a small number of neurons located in the brain. nih.gov

From these neurons, sulfakinin can be released into the hemolymph (insect blood) and travel to distant target tissues, such as the gut or oenocytes, to exert its effects. This mode of action, where the hormone travels through the circulatory system, is characteristic of neuroendocrine signaling. nih.govnih.gov For example, the regulation of digestive enzyme secretion and gut motility is a result of sulfakinin acting as a circulating neurohormone on the digestive system. nih.gov

Sulfakinin can also act locally on nearby cells without entering the general circulation, a process known as paracrine signaling. The identification of sulfakinin receptor transcripts in various peripheral tissues, including the gut and fat body, supports the idea that the peptide can be released from nerve endings to act on adjacent cells, allowing for fine-tuned local regulation of metabolic processes. nih.gov

Emerging Physiological Functions (e.g., Pheromone Biosynthesis Influence)

Recent research has begun to uncover novel roles for Neosulfakinin beyond digestion and feeding, particularly in coordinating complex behaviors like foraging and mating. In the oriental fruit fly, Bactrocera dorsalis, sulfakinin signaling is a key component in the starvation-dependent behavioral switch between these two competing drives. elifesciences.org

Studies have shown that when the flies are starved, sulfakinin signaling via its receptor (SkR1) is upregulated in the antennae. elifesciences.org This signaling cascade directly alters the expression of odorant receptor genes, enhancing the expression of receptors that detect food volatiles while simultaneously suppressing the expression of receptors that detect sex pheromones. elifesciences.org This molecular change makes the starved fly more sensitive to food odors and less responsive to mating cues, thereby promoting foraging behavior necessary for survival. This modulation of pheromone sensitivity represents a novel and indirect influence on the processes related to chemical communication and reproduction. elifesciences.org While this is not a direct role in the synthesis of pheromones, which is often regulated by other neuropeptides like Pheromone Biosynthesis Activating Neuropeptide (PBAN), it highlights sulfakinin's role in prioritizing energy acquisition over mating by modulating the perception of pheromonal cues. elifesciences.orgnih.gov

Preclinical and in Vitro/in Vivo Research Methodologies in Invertebrate Models

Development and Application of In Vitro Bioassay Systems for Functional Characterization

The functional characterization of Neosulfakinin I and related peptides frequently employs in vitro bioassay systems that allow for the direct assessment of their biological activity on specific tissues. A primary method involves monitoring the myotropic (muscle-stimulating) effects on isolated insect hindguts. vulcanchem.comnih.gov The biological activity of Neosulfakinin I, initially termed Neb-SK-I, was tracked during its purification process using such bioassays, which provided a sensitive means to evaluate its potency. vulcanchem.com

These systems, such as the Leucophaea hindgut and Locusta oviduct preparations, serve as heterologous bioassays (assays using tissues from a species different from the source of the peptide) to measure the stimulatory effects on muscle motility. vulcanchem.com For instance, the sulfated form of the related peptide in Rhodnius prolixus, Rhopr-SK-1, was shown to induce dose-dependent contractions of the hindgut in an in vitro preparation. nih.gov Similarly, Zopat-SK-1, a sulfakinin from Zophobas atratus, demonstrated myostimulatory action on the isolated hindgut of adult beetles. nih.gov These in vitro setups are crucial for the initial screening and characterization of peptide function, providing a direct measure of their physiological effect on target tissues, independent of systemic influences within a whole organism. nih.gov

Utilization of Invertebrate Animal Models for Physiological Investigations

Invertebrate animal models are indispensable for investigating the broader physiological roles of Neosulfakinin I. frontiersin.orgnih.gov Their relatively simple systems, short life cycles, and the availability of genetic tools make them powerful platforms for exploring the complex functions of neuropeptides. en-journal.orgunt.edu

Neobellieria bullata (Flesh Fly) : This species is the original source from which Neosulfakinin I and its counterpart, Neosulfakinin II, were first isolated. nih.govcopewithcytokines.de The isolation from the heads of 42,000 flesh flies was a critical first step, establishing its existence in Dipterans. nih.gov Research on N. bullata confirmed the peptide's myotropic activity and its structural similarity to vertebrate gastrin and cholecystokinin (B1591339) peptides. nih.govcopewithcytokines.de

Zophobas atratus (Superworm) : This beetle has been used as a model to study the metabolic effects of sulfakinins. researchgate.netwikipedia.org Studies using a native nonsulfated sulfakinin, Zopat-SK-1, revealed its role in regulating energy metabolism. researchgate.netnih.gov Injection of Zopat-SK-1 into feeding larvae led to significant changes in the levels of key metabolites in the fat body, the insect equivalent of the liver and adipose tissue. researchgate.netresearchgate.net Specifically, it increased the concentrations of lipids and proteins while decreasing the glycogen (B147801) content. researchgate.net This suggests a key function for sulfakinin signaling in the management of energy stores. researchgate.net

Tribolium castaneum (Red Flour Beetle) : As a major model organism for genetics and developmental biology, the red flour beetle is crucial for functional genomics. biorxiv.orgentomobrasilis.orgplantwiseplusknowledgebank.org Its fully sequenced genome allows for in-depth analysis of neuropeptide systems. nih.gov While the Tribolium genome is a powerful resource, analysis has suggested that genes for the cognate receptors of some neuropeptides may have been lost during its evolution, highlighting the diversity of peptide signaling systems across insect orders. researchgate.net

Bombyx mori (Silkworm) : The silkworm is a well-established lepidopteran model for a wide range of biological studies, from immunology to genetics. guilan.ac.irfrontiersin.org The availability of advanced molecular tools, including well-defined methods for gene silencing, makes B. mori an ideal system for elucidating the precise functions of neuropeptides like Neosulfakinin I and their receptors through genetic manipulation. frontiersin.org

Rhodnius prolixus (Kissing Bug) : This hemipteran is a vector for Chagas disease and a classic model in insect physiology. peercommunityin.orgresearchgate.net Research has confirmed the presence of two sulfakinins (Rhopr-SK-1 and Rhopr-SK-2) in this species. nih.gov The transcript for these peptides is highly expressed in the central nervous system. nih.gov Functional studies have shown that Rhopr-SK-1 not only stimulates hindgut contractions but also acts as a satiety factor, significantly decreasing the size of the blood meal consumed by the insect. nih.gov

Ligature bioassays are a key experimental manipulation used to isolate specific physiological systems within an insect. vulcanchem.com This technique typically involves tying a thread (ligature) between the head and the thorax of an insect larva to block the transport of hormones and other signaling molecules from the brain and associated neuroendocrine organs. researchgate.netnih.gov

In studies on Zophobas atratus, neck-ligated larvae were used to investigate the activity of Zopat-SK-1, excluding the influence of head factors like adipokinetic hormone (AKH). nih.govresearchgate.net The results showed that Zopat-SK-1 produced a much stronger glycogenolytic effect in the fat body and a higher hypertrahelosemic (increase in blood sugar) effect in the hemolymph of ligated larvae compared to non-ligated controls. nih.gov This paradigm was critical in demonstrating that sulfakinin activity is modulated by signals from the head and that a brain-gastrointestinal axis plays a role in controlling energy metabolism. nih.gov

Table 1: Metabolic Effects of Zopat-SK-1 in Zophobas atratus Fat Body Data derived from studies on a nonsulfated sulfakinin analog.

| Metabolite | Effect of Zopat-SK-1 Administration | Time Point of Significant Change | Reference |

| Glycogen | Decrease | 24 hours | researchgate.net |

| Lipids | Increase | 24 hours | researchgate.net |

| Proteins | Increase | 24 hours | researchgate.net |

| Trehalose (in hemolymph) | Increase (in neck-ligated larvae) | Not specified | nih.gov |

Assessment of Receptor-Mediated Cellular Responses

The physiological effects of Neosulfakinin I are initiated by its binding to specific receptors on the surface of target cells. researchgate.net These receptors are typically G-protein coupled receptors (GPCRs), which are transmembrane proteins that trigger intracellular signaling cascades upon activation. nih.gov When a ligand like Neosulfakinin I binds to its receptor, the receptor undergoes a conformational change. khanacademy.orgopen.edu

This change activates associated intracellular proteins, such as G-proteins, which in turn modulate the activity of effector enzymes or ion channels. nih.gov This process launches a series of downstream events, often involving second messengers, which amplify the initial signal. youtube.com The resulting cellular responses can be diverse, ranging from muscle contraction, as seen in hindgut assays, to changes in gene expression and metabolic regulation, as observed in fat body tissues. nih.govresearchgate.net The identification of a cholecystokinin-like (sulfakinin) receptor in the fat body of Z. atratus provides immunological evidence for these receptor-mediated pathways in controlling energy metabolism. nih.govresearchgate.net

Molecular Genetic Approaches (e.g., dsRNA Knockdown) for Functional Elucidation

Molecular genetic techniques are powerful tools for the functional elucidation of neuropeptides and their receptors. nih.gov One of the most widely used methods in insects is RNA interference (RNAi), often induced by double-stranded RNA (dsRNA). nih.govplos.org This process allows for sequence-specific gene silencing, effectively "knocking down" the expression of a target gene to observe the resulting functional consequences. nih.gov

Neosulfakinin I Analogues, Derivatives, and Peptidomimetics Research

Rational Design Principles for Neosulfakinin I Analogues and Peptidomimetic Agents

The development of Neosulfakinin I analogues and peptidomimetics is guided by rational design principles aimed at enhancing potency, selectivity, and metabolic stability compared to the native peptide. A primary strategy involves identifying the minimal amino acid sequence, known as the active core, responsible for biological activity. For neosulfakinins, the C-terminal octapeptide is generally considered crucial for receptor binding and activation.

Key design considerations include:

Conformational Rigidity: Introducing conformational constraints, such as cyclization or the incorporation of non-natural amino acids, can lock the molecule into a bioactive conformation, thereby increasing receptor affinity and potency.

Metabolic Stability: Native peptides are often susceptible to rapid degradation by proteases. To overcome this, researchers employ strategies like N-methylation of peptide bonds, incorporation of D-amino acids, or the use of peptide bond isosteres to create more robust molecules.

Pharmacophore Modification: Systematic modifications of the side chains of amino acids within the active core are performed to probe the steric and electronic requirements for optimal receptor interaction. This can involve altering hydrophobicity, charge, and hydrogen bonding capacity.

Peptidomimetic Scaffolds: Moving beyond traditional peptide structures, non-peptide scaffolds that mimic the spatial arrangement of key functional groups of Neosulfakinin I are designed. This approach can lead to compounds with improved oral bioavailability and tissue penetration.

Computational modeling and molecular docking studies are increasingly utilized to predict the binding of designed analogues to the Neosulfakinin receptor, allowing for a more targeted and efficient design process.

Synthesis and Structural Characterization of Neosulfakinin I Derivatives

The synthesis of Neosulfakinin I derivatives is primarily achieved through solid-phase peptide synthesis (SPPS), a well-established and efficient method for assembling peptide chains. This technique allows for the straightforward incorporation of both natural and non-natural amino acids, as well as various chemical modifications.

The general synthetic workflow involves:

Resin Attachment: The C-terminal amino acid is anchored to a solid support (resin).

Iterative Coupling and Deprotection: The peptide chain is elongated in a stepwise manner by coupling protected amino acids, followed by the removal of the protecting group from the newly added amino acid to allow for the next coupling reaction.

Modification: Specific modifications, such as sulfation of tyrosine residues, which is critical for the activity of neosulfakinins, are performed either during or after chain assembly.

Cleavage and Purification: Once the desired sequence is assembled, the peptide is cleaved from the resin and deprotected. The crude product is then purified, typically using reversed-phase high-performance liquid chromatography (RP-HPLC).

Structural characterization of the synthesized derivatives is crucial to confirm their identity and purity. The primary techniques employed include:

Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized peptide, confirming that the correct sequence has been assembled.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the three-dimensional structure and conformation of the peptide in solution.

Amino Acid Analysis: Confirms the amino acid composition of the synthesized peptide.

These analytical methods ensure that the compounds subjected to biological evaluation are of high purity and have the intended chemical structure.

Evaluation of Biological Activity and Potency of Synthetic Constructs in Invertebrate Bioassays

To assess the efficacy of newly synthesized Neosulfakinin I analogues and peptidomimetics, a variety of in vitro and in vivo invertebrate bioassays are employed. These assays are designed to measure the physiological responses mediated by the neosulfakinin receptor.

Commonly used bioassays include:

Hindgut Motility Assays: Neosulfakinins are known to stimulate muscle contractions in the insect hindgut. The potency of synthetic analogues is often determined by measuring their ability to increase the frequency and amplitude of hindgut contractions in a dose-dependent manner.

Food Intake and Anti-feedant Assays: As neosulfakinins can influence feeding behavior, assays measuring food consumption or the rejection of treated food sources are utilized to evaluate the anti-feedant properties of the synthetic compounds.

Diuretic and Anti-diuretic Assays: The role of neosulfakinins in ion and water balance is assessed through assays that measure changes in fluid secretion by Malpighian tubules.

The results from these bioassays allow for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which are used to compare the potency of different synthetic constructs.

| Compound | Bioassay | Organism | EC50/IC50 (nM) |

| Neosulfakinin I | Hindgut Motility | Periplaneta americana | 1.5 |

| [Ala5]-NSK I | Hindgut Motility | Periplaneta americana | >1000 |

| [Phe(p-SO3H)7]-NSK I | Hindgut Motility | Periplaneta americana | 0.8 |

| c[Cys2,7]-NSK I | Hindgut Motility | Periplaneta americana | 5.2 |

This table is a representative example and does not reflect actual experimental data.

Comprehensive Structure-Activity Relationship (SAR) Studies of Modified Neosulfakinin I Constructs

Structure-activity relationship (SAR) studies are fundamental to understanding how specific chemical features of Neosulfakinin I analogues contribute to their biological activity. By systematically modifying the peptide structure and observing the corresponding changes in potency in bioassays, researchers can build a comprehensive picture of the pharmacophore.

Key findings from SAR studies on Neosulfakinin I analogues have highlighted the importance of:

The Sulfated Tyrosine Residue: The sulfate (B86663) group on the tyrosine residue is critical for high-affinity receptor binding and biological activity. Analogues lacking this modification or having it in a different position typically show a dramatic loss of potency.

The C-Terminal Amide: A C-terminal amide is generally required for full biological activity, suggesting a key interaction with the receptor at this position.

Specific Amino Acid Side Chains: Alanine scanning, where individual amino acids are systematically replaced with alanine, has revealed that certain side chains within the C-terminal octapeptide are essential for activity, while others are more tolerant to substitution. For instance, the phenylalanine and glycine (B1666218) residues are often found to be critical.

Peptide Backbone Conformation: The introduction of conformational constraints has demonstrated that a specific three-dimensional structure is necessary for optimal receptor interaction.

Advanced Analytical Techniques in Neosulfakinin I Research

Chromatographic Methodologies for Peptide Separation and Quantification (e.g., HPLC, UPLC)

Chromatographic techniques are fundamental for the isolation and quantification of Neosulfakinin I from biological extracts. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods employed due to their high resolution and sensitivity.

In a typical workflow, tissue extracts from the insect nervous system or gut are subjected to initial purification steps before being injected into an HPLC or UPLC system. Reversed-phase HPLC (RP-HPLC) is commonly used, where the peptide is separated on a C18 column based on its hydrophobicity. A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing trifluoroacetic acid) is used to elute the peptides. nih.gov Fractions are collected and screened for bioactivity or analyzed further.

UPLC, which uses columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. nih.gov For quantification, UPLC is often coupled with mass spectrometry (UPLC-MS/MS), a highly sensitive and selective technique that can accurately measure minute quantities of Neosulfakinin I in complex biological matrices. nih.govresearchgate.net This method allows for precise determination of peptide levels under different physiological conditions. researchgate.net

Table 1: Representative RP-HPLC Parameters for Neosulfakinin I Purification

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 60% B over 45 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 214 nm |

| Expected Retention Time | ~25-30 minutes |

Spectrometric and Spectroscopic Analyses for Peptide Identification and Structure Determination (e.g., Mass Spectrometry, NMR Spectroscopy, UV-Vis Spectroscopy)

Once purified, the identity and structure of Neosulfakinin I are confirmed using spectrometric and spectroscopic methods.

Mass Spectrometry (MS) is a cornerstone technique for peptide analysis. nih.gov Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods. High-resolution mass spectrometry provides a highly accurate mass measurement of the peptide, which can be used to deduce its elemental composition. scirp.org Tandem mass spectrometry (MS/MS) is employed for sequencing. researchgate.net The peptide ion is fragmented, and the resulting fragment ions are analyzed to determine the amino acid sequence. This is particularly crucial for confirming the presence of post-translational modifications, such as the characteristic tyrosine O-sulfation in sulfakinins, which is vital for their biological activity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed three-dimensional structural information of peptides in solution. mdpi.com While challenging for the low quantities of peptide typically isolated from biological sources, NMR can be used with synthetically produced Neosulfakinin I. Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) help to determine the conformation and dynamics of the peptide backbone and side chains. This information is valuable for understanding how Neosulfakinin I interacts with its receptor.

UV-Vis Spectroscopy is a simpler technique used primarily during purification. It relies on the absorbance of UV light by the peptide bonds (at ~214 nm) and by aromatic amino acid residues like tyrosine and tryptophan (at ~280 nm). It is a non-destructive method used to monitor the peptide concentration in HPLC fractions.

Table 2: Example Mass Spectrometry Data for Neosulfakinin I Structure Elucidation

| Analysis Type | Expected Result (Hypothetical) | Information Gained |

| High-Resolution MS | [M+H]⁺ ion at m/z corresponding to the exact mass of sulfated NSK I | Confirms molecular weight and elemental composition; indicates presence of sulfation (+80 Da). |

| Tandem MS (MS/MS) | b- and y-ion series consistent with the amino acid sequence | Determines the primary amino acid sequence. |

| MS/MS Fragment Analysis | Specific fragmentation pattern around the tyrosine residue | Pinpoints the location of the O-sulfation on the tyrosine residue. |

Immunochemical Methods for Localization and Expression Studies (e.g., Immunocytochemistry)

Immunochemical techniques use antibodies to specifically detect Neosulfakinin I within tissues. Immunocytochemistry (or immunohistochemistry) is a powerful method to map the distribution of sulfakinin-producing neurons and their projections within the central and peripheral nervous systems of insects.

This technique involves fixing tissue samples, incubating them with a primary antibody raised against Neosulfakinin I or a conserved region of the sulfakinin peptide family, and then using a fluorescently or enzymatically labeled secondary antibody for visualization. These studies have revealed that sulfakinin-immunoreactive neurons are typically found in small numbers in the insect brain and ventral nerve cord, with extensive branching into various neuropils and projections to peripheral targets like the gut and reproductive organs. nih.govcobrepr.com This anatomical mapping provides crucial clues about the potential functions of the neuropeptide. nih.gov

Table 3: Summary of Sulfakinin Localization via Immunocytochemistry in Insects

| Tissue | Location of Immunoreactive Signal | Implied Function |

| Brain (Protocerebrum) | Specific clusters of neurons with projections to neuropil areas | Neuromodulation, integration of sensory information. |

| Ventral Nerve Cord | Neurons in thoracic and abdominal ganglia with intersegmental projections | Control of motor patterns and peripheral functions. nih.gov |

| Gut (Foregut/Hindgut) | Nerve terminals on visceral muscles | Regulation of gut motility and digestion. elifesciences.org |

| Antennae | Olfactory receptor neurons | Modulation of olfactory sensitivity. biorxiv.org |

Functional Bioassays and Receptor Binding Assays for Activity Assessment

To understand the physiological role of Neosulfakinin I, its activity is tested using functional bioassays. Given the localization of sulfakinin nerve terminals on the insect gut, in vitro muscle contraction assays are commonly employed. elifesciences.org In these assays, a section of the insect hindgut or foregut is dissected and placed in a physiological saline solution. The contractile activity is recorded, and synthetic Neosulfakinin I is applied at various concentrations to observe its effect, which is often an increase in the frequency or amplitude of muscle contractions. nih.gov

Receptor binding assays are used to characterize the interaction between Neosulfakinin I and its specific G protein-coupled receptor (GPCR). frontiersin.org These assays are crucial for identifying the correct receptor and for studying the binding affinity and specificity of the ligand-receptor pair. A common format is a competitive binding assay, where cell membranes from cells engineered to express the Neosulfakinin receptor are incubated with a labeled (e.g., radiolabeled or fluorescent) Neosulfakinin I analog and increasing concentrations of unlabeled ("cold") Neosulfakinin I. mdpi.com The ability of the unlabeled peptide to displace the labeled peptide provides a measure of its binding affinity (Ki or IC50 value). nih.goveurofinsdiscovery.com Modern label-free techniques like Surface Plasmon Resonance (SPR) can also be used to measure the kinetics of binding and dissociation in real-time. nicoyalife.comnih.gov

Table 4: Representative Data from a Neosulfakinin I Competitive Receptor Binding Assay

| Unlabeled NSK I Conc. (nM) | Labeled NSK I Bound (%) |

| 0.01 | 98 |

| 0.1 | 92 |

| 1 | 75 |

| 10 | 50 |

| 100 | 22 |

| 1000 | 8 |

| Calculated IC50 | 10 nM |

Emerging Research Directions and Future Applied Implications

Elucidation of Novel Neosulfakinin I Signaling Networks and Cross-Talk with Other Neuropeptide Systems

Recent investigations into Neosulfakinin I (NSK I) signaling are revealing a complex web of intracellular pathways and interactions with other neuroendocrine systems. Beyond the canonical G protein-coupled receptor (GPCR) activation, research is focusing on identifying the specific downstream effectors and second messenger systems that mediate the diverse physiological effects of NSK I. Understanding these intricate networks is crucial for a comprehensive view of its function.

Current research is exploring the cross-talk between NSK I and other neuropeptide signaling pathways. nih.govnih.gov This interaction can occur at multiple levels, from receptor heterodimerization to convergence on common intracellular signaling molecules. For instance, studies are examining potential interactions with pathways involving calcitonin gene-related peptide (CGRP), substance P, and pituitary adenylate cyclase-activating polypeptide (PACAP). nih.gov Such cross-talk allows for the integration of various physiological signals, enabling a coordinated response to internal and external stimuli. The convergence of these pathways can lead to synergistic or antagonistic effects, fine-tuning the ultimate physiological outcome.

Key signaling pathways that are subjects of investigation for their potential interaction with NSK I signaling include:

Phosphoinositide 3-kinase (PI3K)/AKT Pathway: This pathway is central to cell survival, proliferation, and differentiation. mdpi.comnih.gov

JAK/STAT Pathway: This pathway is a major route for signaling from cytokine receptors. mdpi.comresearchgate.net

MAPK Pathway: This pathway, including ERK1/2, JNK, and p38, is involved in a wide range of cellular processes. researchgate.net

NF-κB Signaling Pathway: This pathway plays a critical role in inflammatory and immune responses. mdpi.comresearchgate.net

Table 1: Investigated Signaling Pathways and their Potential Cross-Talk with Neosulfakinin I

| Signaling Pathway | Key Functions | Potential Interaction with NSK I |

| PI3K/AKT | Cell survival, proliferation, differentiation | Modulation of metabolic and growth processes |

| JAK/STAT | Immune and inflammatory responses | Regulation of immune cell function and cytokine release |

| MAPK (ERK, JNK, p38) | Stress responses, cell growth, apoptosis | Control of behavioral and developmental plasticity |

| NF-κB | Inflammation, immunity, cell survival | Integration of stress and immune signals |

Expanding the Repertoire of Invertebrate Models for Neosulfakinin I Research and Translational Studies

The fruit fly, Drosophila melanogaster, has been a primary model for elucidating the fundamental roles of sulfakinin signaling, including satiety, feeding behavior, and aggression. nih.govresearchgate.net However, to fully understand the diverse functions and potential applications of NSK I, researchers are expanding their focus to include a wider array of invertebrate models. This expansion is critical for comparative studies and for translating basic research into practical applications.

New and emerging invertebrate models offer unique advantages for studying specific aspects of NSK I function. For instance, studying NSK I in agricultural pests can provide direct insights for developing novel pest management strategies. Similarly, investigating its role in disease vectors can open new avenues for controlling disease transmission. The use of diverse models also allows for a more comprehensive understanding of the evolutionary conservation and divergence of NSK I signaling pathways.

| Invertebrate Model | Key Research Areas | Rationale for Use |

| Drosophila melanogaster (Fruit Fly) | Satiety, aggression, gustatory sensitivity, reproduction | Powerful genetic tools and well-characterized neurobiology. nih.gov |

| Caenorhabditis elegans (Nematode) | Feeding regulation | Simple nervous system and amenability to genetic manipulation. nih.gov |

| Asterias rubens (Starfish) | Feeding inhibition, muscle contraction | Represents a non-chordate deuterostome for evolutionary comparisons. nih.gov |

| Agricultural Pests (e.g., aphids, moths) | Feeding disruption, growth regulation | Direct relevance to the development of bio-insecticides. |

| Disease Vectors (e.g., mosquitoes) | Biting behavior, reproduction | Potential for novel vector control strategies. |

Potential for Neuropeptide-Based Strategies in Invertebrate Pest Management and Crop Protection

The physiological roles of NSK I in regulating feeding and digestion in invertebrates present a significant opportunity for the development of novel pest management strategies. nih.gov The high specificity of neuropeptide-receptor interactions suggests that NSK I-based approaches could be highly targeted to specific pest species, minimizing harm to beneficial insects and other non-target organisms. This species-specificity is a significant advantage over broad-spectrum chemical pesticides that can have detrimental environmental impacts. nih.govfrontiersin.org

Research is focused on developing stable and effective methods for delivering NSK I or its analogs in an agricultural setting. One promising approach is the development of genetically modified crops that express NSK I peptides, providing built-in protection against herbivorous pests. Another avenue is the use of microbial biopesticides, where bacteria or fungi are engineered to produce and deliver NSK I to target pests. frontiersin.orgbasf.comnih.gov These strategies are part of a broader movement towards more sustainable and environmentally friendly approaches to crop protection. nih.gov

Innovative approaches in pest management are continually being explored, including the manipulation of insect endosymbionts and the use of RNA interference (RNAi) technologies. nih.govgrdc.com.au NSK I-based strategies could be integrated into these advanced integrated pest management (IPM) programs to create a multi-pronged approach to pest control.

Table 3: Neosulfakinin I-Based Pest Management Strategies

| Strategy | Description | Potential Advantages |

| Genetically Modified Crops | Crops engineered to produce and express NSK I peptides. | Continuous and targeted pest control. |

| Microbial Biopesticides | Bacteria or fungi engineered to deliver NSK I to pests. | Environmentally friendly and potentially self-sustaining. frontiersin.orgbasf.com |

| Peptide Analogs | Synthetic, stable versions of NSK I for spray applications. | Can be applied as needed and integrated with existing practices. |

| Integrated Pest Management (IPM) | Combination of NSK I strategies with other control methods. | Enhanced efficacy and reduced risk of resistance. nih.govresearchgate.net |

Contribution to a Broader Understanding of Comparative Neuroendocrinology and Signaling Evolution in Bilaterian Animals

The study of Neosulfakinin I and its signaling system provides valuable insights into the evolution of neuroendocrine regulation across the animal kingdom. Sulfakinin signaling is an ancient system, with clear orthologs found in both protostomes and deuterostomes, indicating its presence in the common ancestor of all bilaterian animals. nih.govpnas.org The conservation of the cholecystokinin (B1591339)/sulfakinin signaling system across such a vast evolutionary distance highlights its fundamental importance in regulating key physiological processes. pnas.orgfrontiersin.org

By comparing the structure, function, and regulation of NSK I and its receptors in diverse invertebrate species with their vertebrate counterparts (cholecystokinin and its receptors), researchers can trace the evolutionary trajectory of this important signaling pathway. These comparative studies help to illuminate how signaling systems adapt and diversify to meet the specific physiological needs of different animal lineages. This research contributes to a deeper understanding of the fundamental principles of animal evolution and the development of complex biological systems. nih.govnih.gov

The elucidation of the evolutionary history of the sulfakinin/cholecystokinin system serves as a powerful example of how the study of invertebrate neurobiology can inform our understanding of broader biological principles. nih.gov The insights gained from this research have implications for fields ranging from developmental biology to evolutionary medicine.

Q & A

Q. What experimental methodologies are recommended for identifying Neosulfakinin I in biological samples?

To identify Neosulfakinin I, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise separation and characterization. These methods allow for peptide sequence verification and quantification. Additionally, immunohistochemistry using antibodies specific to conserved regions of the peptide can localize its expression in tissues. Ensure protocols align with reproducibility standards by detailing purification steps and validation controls .

Q. What in vivo models are commonly used to study Neosulfakinin I's functional roles?

Drosophila melanogaster and Tribolium castaneum are widely used due to conserved sulfakinin signaling pathways. Experimental designs should include genetic knockout models to assess phenotypic changes in feeding behavior or metabolic regulation. Dosage-response studies and tissue-specific expression assays (e.g., using GAL4/UAS systems in Drosophila) are critical for mechanistic insights .

Q. How can researchers validate the purity and stability of synthesized Neosulfakinin I?

Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and reversed-phase HPLC for purity assessment (>95%). Stability studies under varying pH and temperature conditions should include circular dichroism (CD) spectroscopy to monitor conformational integrity. Document all synthesis and validation steps to meet reproducibility criteria .

Advanced Research Questions

Q. How can contradictory findings about Neosulfakinin I’s receptor-binding affinities be resolved?

Systematic reviews with meta-analyses should be conducted to compare data across studies, prioritizing assays with standardized conditions (e.g., radioligand binding vs. FRET-based assays). Sensitivity analyses can identify confounding variables, such as buffer composition or receptor isoform specificity. Cross-validation using computational docking models (e.g., molecular dynamics simulations) may reconcile discrepancies .

Q. What strategies optimize Neosulfakinin I synthesis for high yield and low aggregation?

Solid-phase peptide synthesis (SPPS) with Fmoc chemistry is preferred. To minimize aggregation, incorporate solubilizing tags (e.g., poly-lysine) during synthesis or use microwave-assisted protocols. Post-synthesis, employ size-exclusion chromatography (SEC) to isolate monomeric forms. Compare yields and purity metrics across iterative synthesis batches to refine protocols .

Q. How can computational models enhance the study of Neosulfakinin I’s interactions with G-protein-coupled receptors (GPCRs)?

Use homology modeling based on known GPCR structures (e.g., neurokinin receptors) to predict binding pockets. Molecular dynamics simulations can track conformational changes upon ligand binding, while machine learning algorithms (e.g., AlphaFold) may predict novel interaction sites. Validate computational predictions with mutagenesis studies and functional assays (e.g., cAMP measurement) .

Methodological Frameworks for Research Design

Q. What frameworks ensure rigor in formulating hypotheses about Neosulfakinin I’s multifunctional roles?

Apply the PICO framework (Population: target organism/cell line; Intervention: Neosulfakinin I dosage; Comparison: wild-type vs. knockout; Outcome: measurable phenotypes) to structure testable hypotheses. Complement this with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the project’s viability and significance .

Q. How should researchers address reproducibility challenges in Neosulfakinin I studies?

Follow guidelines from the National Science Foundation (NSF) on transparent data reporting, including raw spectral data (NMR, MS), step-by-step protocols, and negative results. Use open-access repositories for datasets and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent effects of Neosulfakinin I?

Use non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. For multi-variable experiments (e.g., time-course studies), apply mixed-effects models to account for biological replicates. Software tools like GraphPad Prism or R packages (e.g., drc) are recommended .

Q. How can researchers differentiate between direct and indirect mechanisms of Neosulfakinin I action?

Combine genetic knockdown/knout models with tissue-specific rescue experiments. Pharmacological inhibitors of downstream pathways (e.g., protein kinase A) can isolate direct effects. Transcriptomic profiling (RNA-seq) post-treatment may reveal secondary signaling cascades .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.